N-(4-bromo-2-fluorophenyl)-2-(6-oxo-3-tosylpyridazin-1(6H)-yl)acetamide
Description
N-(4-bromo-2-fluorophenyl)-2-(6-oxo-3-tosylpyridazin-1(6H)-yl)acetamide is a synthetic acetamide derivative featuring a pyridazinone core substituted with a tosyl (p-toluenesulfonyl) group at position 3 and a 4-bromo-2-fluorophenyl moiety linked via an acetamide bridge.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[3-(4-methylphenyl)sulfonyl-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrFN3O4S/c1-12-2-5-14(6-3-12)29(27,28)18-8-9-19(26)24(23-18)11-17(25)22-16-7-4-13(20)10-15(16)21/h2-10H,11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHONJIMCBRZAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-2-(6-oxo-3-tosylpyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazinone Core: Starting from a suitable pyridazine precursor, the core structure is formed through cyclization reactions.
Introduction of Substituents: The 4-bromo-2-fluorophenyl group and the tosyl group are introduced through substitution reactions, often using reagents like bromine, fluorine sources, and tosyl chloride.
Acetylation: The final step involves acetylation to form the acetamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-2-(6-oxo-3-tosylpyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions, particularly at the bromine and fluorine sites.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) or other nucleophiles/electrophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(6-oxo-3-tosylpyridazin-1(6H)-yl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Pyridazinone Derivatives with Halogenated Aryl Groups
- AMC3 (N-(4-bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide): Core: Pyridinone (vs. pyridazinone in the target compound). Substituents: 4-Bromophenyl acetamide, 3-cyano, and 3-methoxyphenyl groups. Comparison: The absence of a fluorine atom and the presence of a methoxy group may reduce electrophilicity compared to the 4-bromo-2-fluorophenyl group in the target compound.
- Compound 8a (N-(4-bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide): Core: Pyridazinone with a methyl group at position 3. Substituents: 4-Bromophenyl acetamide and 4-(methylthio)benzyl group. Comparison: The tosyl group in the target compound may improve solubility or metabolic stability compared to the methylthio substituent.
Tosyl-Substituted Pyridazinones
- Compound from (N-(3-(azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide): Core: Pyridazinone with 4,5-dichloro substitution. Substituents: Azepane-sulfonyl and 4-methylphenyl groups. Activity: Designed as a protein arginine methyltransferase 5 (PRMT5) inhibitor, highlighting the role of sulfonyl groups in target binding . Comparison: The dichloro substitution may enhance electrophilic reactivity, whereas the target compound’s fluorine atom could offer steric and electronic advantages.
Pharmacological and Physicochemical Properties
Bioactivity Trends
Physicochemical Insights
- Electron-Withdrawing Groups : The 2-fluoro and 4-bromo substituents in the target compound may enhance binding to electron-rich biological targets (e.g., enzymes or receptors) compared to purely hydrophobic groups (e.g., methyl in 8a).
- Tosyl Group: The p-toluenesulfonyl moiety likely improves aqueous solubility relative to non-polar substituents, as seen in analogs with methylthio or methoxybenzyl groups .
Biological Activity
N-(4-bromo-2-fluorophenyl)-2-(6-oxo-3-tosylpyridazin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological significance.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a brominated phenyl group and a pyridazinone derivative, which are critical for its biological activity.
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cell signaling pathways, potentially influencing cancer cell proliferation and survival.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15.5 | Apoptosis via caspase activation |
| A549 (Lung) | 12.3 | Inhibition of cell proliferation |
Antimicrobial Activity
In addition to its anticancer effects, the compound has demonstrated antimicrobial properties against various bacterial strains. Studies indicate that it inhibits the growth of Gram-positive bacteria, including Staphylococcus aureus, by disrupting bacterial cell wall synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
Study 1: Anticancer Efficacy in Animal Models
A recent study evaluated the efficacy of this compound in a xenograft model of breast cancer. Mice treated with the compound exhibited a significant reduction in tumor volume compared to controls, with minimal side effects observed.
Study 2: Synergistic Effects with Other Anticancer Agents
Another investigation assessed the synergistic effects of this compound when combined with standard chemotherapeutics like doxorubicin. The combination treatment resulted in enhanced apoptosis and increased tumor regression rates in vitro and in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
